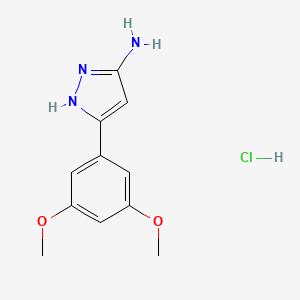
3-Amino-5-(3,5-dimethoxyphenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32876590” is a chemical entity with unique properties that have garnered interest in various scientific fields It is known for its specific molecular structure and potential applications in research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876590” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are documented in scientific literature, highlighting the importance of precise control over reaction parameters.
Industrial Production Methods
Industrial production of “MFCD32876590” scales up the laboratory synthesis methods to larger volumes. This involves optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems is common in industrial settings to maintain high production standards and minimize human error.
Chemical Reactions Analysis
Types of Reactions
“MFCD32876590” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: “MFCD32876590” can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving “MFCD32876590” typically use common reagents such as acids, bases, and solvents like ethanol or dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of “MFCD32876590” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“MFCD32876590” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: “MFCD32876590” is used in the production of materials and chemicals, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism by which “MFCD32876590” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-8-3-7(4-9(5-8)16-2)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H |
InChI Key |
JUCZEZYUFNNTBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NN2)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















